molecular formula C12H15NO6 B028260 Aniline beta-D-Glucuronide CAS No. 92117-30-1

Aniline beta-D-Glucuronide

Cat. No.: B028260
CAS No.: 92117-30-1
M. Wt: 269.25 g/mol
InChI Key: SPTXZDAXCOTKFR-QUARPLMYSA-N
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Description

DL-Menthol is a naturally occurring compound primarily derived from aromatic plants, particularly through the steam distillation of cornmint oil. It belongs to the class of monoterpenes, which are organic compounds found in essential oils. DL-Menthol is known for its cooling sensation and medicinal properties, making it a versatile compound used in various industries such as pharmaceuticals, cosmetics, and food .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol or pulegone. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of DL-Menthol often involves the crystallization of menthol from peppermint oil or other mint oils. The process includes steam distillation of the oil, followed by cooling and crystallization to separate menthol crystals. Another method involves the asymmetric hydrogenation of citral, which is then converted into menthol through further synthesis steps .

Chemical Reactions Analysis

Types of Reactions: DL-Menthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, sulfuric acid.

Major Products:

Mechanism of Action

DL-Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Upon topical application, it causes a feeling of coolness by stimulating ‘cold’ receptors and inhibiting calcium ion currents in neuronal membranes. Additionally, DL-Menthol may exert analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Biological Activity

Aniline beta-D-glucuronide (ABG) is a significant metabolite formed from aniline, an aromatic amine widely used in various industrial applications, including dye production and pharmaceuticals. Understanding the biological activity of ABG is crucial for assessing its pharmacokinetics, toxicity, and potential therapeutic applications.

Chemical Structure and Formation

ABG is synthesized through glucuronidation , a metabolic process where aniline conjugates with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The molecular formula for ABG is C12H15N1O6C_{12}H_{15}N_{1}O_{6}, with a molecular weight of approximately 269.25 g/mol. This conjugation enhances the solubility of aniline, facilitating its excretion via renal pathways and reducing its potential toxicity.

Detoxification Mechanism

The formation of ABG plays a critical role in detoxifying aniline. By converting aniline into a more water-soluble form, ABG minimizes the harmful effects associated with aniline exposure. This metabolic pathway is essential for reducing risks related to chronic exposure to aniline, which has been linked to various health issues, including carcinogenicity and hematotoxicity .

Interaction with Other Compounds

Research indicates that ABG can influence the bioavailability and toxicity of other drugs when co-administered. It may affect pharmacokinetics by competing for glucuronidation enzymes or altering metabolic pathways of concomitant medications. This interaction underscores the importance of understanding ABG's role in drug metabolism and potential drug-drug interactions.

Carcinogenic Potential

Studies have shown that chronic exposure to aniline can lead to adverse health effects, including bladder tumors among workers exposed to aniline dyes. However, the specific role of ABG in this context remains under investigation. While some studies report that high doses of aniline can induce genetic damage and mutagenic effects, the exact relationship between ABG and these outcomes requires further exploration .

Genotoxicity Assessments

Genotoxicity studies involving aniline have yielded mixed results. For instance, while some tests indicate that aniline can induce chromosomal aberrations in certain animal models, others have shown no significant DNA damage at non-toxic concentrations. These findings highlight the need for more comprehensive studies to elucidate the genotoxic potential of ABG itself .

Case Studies and Research Findings

StudyFindings
Brennan et al., 1997Reported recombinogenic activity in yeast; positive results in Comet assay indicating DNA damage from high doses of aniline.
Martin et al., 1999Identified micronuclei induction in mice at toxic doses; however, no significant effects were observed at lower doses.
SCOEL ReportEstablished a correlation between aniline exposure and hematotoxic effects; suggested that methaemoglobinaemia could be linked to carcinogenic processes in the spleen .

Therapeutic Applications

Emerging research suggests that glucuronides like ABG may have therapeutic implications beyond detoxification. For example, β-glucuronidase (βG), which hydrolyzes glucuronides back to their active forms, is being explored as a potential target for cancer therapy due to its elevated expression in tumor microenvironments. This mechanism could enable selective drug activation at tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXZDAXCOTKFR-QUARPLMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435012
Record name N-Phenyl-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92117-30-1
Record name N-Phenyl-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aniline beta-D-Glucuronide
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